

# An In-depth Technical Guide to the Toxicological Profile of BIA 10-2474

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: The query for "**BVD 10**" did not yield a specific toxicological profile. It is highly likely that this was a typographical error for "BIA 10-2474," a compound that has been the subject of extensive toxicological investigation. This guide focuses on the toxicological profile of BIA 10-2474.

### Introduction

BIA 10-2474 is an experimental, long-acting inhibitor of fatty acid amide hydrolase (FAAH).[1] The primary function of FAAH is the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, BIA 10-2474 was developed to increase the levels of endogenous anandamide, with the therapeutic goal of treating conditions like anxiety, chronic pain, and other neurological disorders.[1] However, a tragic outcome in a Phase I clinical trial in 2016, which resulted in one fatality and severe neurological damage in other participants, brought its development to a halt and initiated extensive investigations into its toxicological profile.[2][3] This guide provides a comprehensive overview of the non-clinical toxicology of BIA 10-2474.

### **Quantitative Toxicological Data**

A summary of the key quantitative data from non-clinical and clinical studies of BIA 10-2474 is presented below.

Table 1: No-Observed-Adverse-Effect Level (NOAEL) in Preclinical Studies



| Species | Study Duration | NOAEL                                                                                |
|---------|----------------|--------------------------------------------------------------------------------------|
| Rat     | 26-week        | 10 mg/kg/day                                                                         |
| Dog     | 13-week        | Data not consistently reported,<br>but adverse effects were seen<br>at higher doses. |
| Monkey  | 13-week        | 75 mg/kg/day                                                                         |

Source:[1]

Table 2: In Vitro Inhibitory Activity (IC50)

| Target Enzyme | BIA 10-2474 IC50 | PF-04457845 IC50<br>(Comparator) |
|---------------|------------------|----------------------------------|
| On-Target     |                  |                                  |
| FAAH          | ~7.7 nM          | ~4.4 nM                          |
| Off-Targets   |                  |                                  |
| FAAH2         | Inhibited        | Single major off-target          |
| ABHD6         | Inhibited        | Not inhibited                    |
| CES1          | Inhibited        | Not inhibited                    |
| CES2          | Inhibited        | Not inhibited                    |
| PNPLA6        | Inhibited        | Not inhibited                    |

Source:[4][5]

Table 3: Dosing in the Phase I Clinical Trial (Multiple Ascending Dose Portion)



| Cohort | Dose                   | Outcome                                    |
|--------|------------------------|--------------------------------------------|
| 1      | 2.5 mg/day for 10 days | Well tolerated                             |
| 2      | 5.0 mg/day for 10 days | Well tolerated                             |
| 3      | 10 mg/day for 10 days  | Well tolerated                             |
| 4      | 20 mg/day for 10 days  | Well tolerated                             |
| 5      | 50 mg/day for 10 days  | Severe adverse events, including one death |

### Source:[1]

# **Experimental Protocols**

Detailed methodologies for key toxicological assessments of BIA 10-2474 are outlined below.

## **Genotoxicity Assays**

A battery of genotoxicity tests was conducted to assess the mutagenic and clastogenic potential of BIA 10-2474. All tests yielded negative results.[2][6]

- Bacterial Reverse Mutation Assay (Ames Test):
  - Purpose: To detect point mutations (gene mutations).
  - Method:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2uvrA) were used. The assays were performed with and without a metabolic activation system (S9 fraction from rat liver). BIA 10-2474 was tested up to a concentration of 5000 μ g/plate .[2][7]
- In Vitro Mammalian Chromosome Aberration Test:
  - Purpose: To detect chromosomal damage.
  - Method: Human lymphocytes were exposed to BIA 10-2474 at concentrations up to 300 μg/ml, both with and without metabolic activation.[2]



- In Vivo Mammalian Erythrocyte Micronucleus Test:
  - Purpose: To assess for chromosomal damage or damage to the mitotic apparatus in a living animal.
  - Method: Male and female mice were administered BIA 10-2474. The study was conducted
    in accordance with OECD Test Guideline 474.[8] Bone marrow cells were analyzed for the
    presence of micronuclei in polychromatic erythrocytes.

## **Repeated-Dose Toxicity Studies**

These studies were conducted in multiple species to evaluate the potential for toxicity after repeated administration of BIA 10-2474.

- General Protocol Outline:
  - Animal Species: Studies were conducted in rats, dogs, and non-human primates.
  - Dose Administration: BIA 10-2474 was administered orally once daily.
  - Dose Groups: Typically included a control group and multiple dose levels of BIA 10-2474.
  - Duration: Ranged from 4 weeks to 26 weeks.[1]
  - Parameters Monitored:
    - Clinical observations for signs of toxicity.
    - Body weight and food consumption.
    - Hematology and clinical chemistry.
    - Urinalysis.
    - Organ weights.
    - Gross pathology and histopathology of a comprehensive list of tissues.



# Signaling Pathways and Mechanisms of Toxicity On-Target Signaling Pathway: Endocannabinoid System

BIA 10-2474's primary pharmacological target is FAAH. Inhibition of FAAH leads to an accumulation of anandamide, which then acts on cannabinoid receptors (CB1 and CB2) and other receptors like TRPV1. This modulation of the endocannabinoid system was the intended therapeutic mechanism.



Click to download full resolution via product page

Caption: Simplified Endocannabinoid Signaling Pathway and the Action of BIA 10-2474.

## Off-Target Activity and Postulated Mechanism of Toxicity

The severe neurotoxicity observed in the clinical trial is not believed to be a direct result of excessive FAAH inhibition, as other potent FAAH inhibitors have been tested without similar adverse events.[9] Research has revealed that BIA 10-2474 inhibits several other serine hydrolases, an activity not shared by the more selective FAAH inhibitor PF-04457845.[4] This "off-target" activity is hypothesized to be the cause of the toxicity.

The inhibition of these other lipases may have led to a disruption of lipid metabolism within the central nervous system, contributing to the observed neurotoxicity.[4][5]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. BIA 10-2474 Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10-2474 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The absence of genotoxicity of a novel fatty acid amide hydrolase inhibitor, BIA 10-2474 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. probiologists.com [probiologists.com]
- 9. Expert opinion: What is wrong with BIA 10-2474? 2016 News University of Bradford [bradford.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile of BIA 10-2474]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549450#toxicological-profile-of-bvd-10]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com